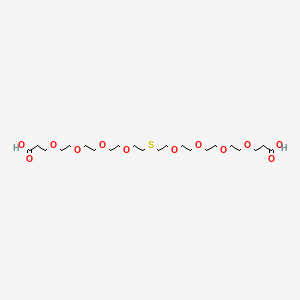

Acid-PEG4-S-PEG4-Acid

Description

Evolution of PEG-Based Linkers in Advanced Chemical Biology

The application of poly(ethylene glycol) (PEG) in biological contexts began in the 1970s, when it was first conjugated to proteins to extend their presence in the bloodstream and decrease their immunogenicity. chempep.com This process, known as PEGylation, has since become a cornerstone of biopharmaceutical development. biochempeg.comhuatengsci.comeuropeanpharmaceuticalreview.com The initial use of PEG as a simple polymer has evolved significantly. The 1990s saw the advent of monodisperse PEG linkers, which have a defined molecular weight and specific functional groups at their ends. chempep.com This development paved the way for more precise and controlled bioconjugation strategies. chempep.com

Over the years, the architecture of PEG linkers has diversified from simple homobifunctional spacers to more complex heterobifunctional, cleavable, and branched structures, each tailored for specific applications in drug delivery, diagnostics, and materials science. chempep.compurepeg.com PEG linkers are now integral to the development of antibody-drug conjugates (ADCs), where they connect a potent drug to a targeted antibody, and in the creation of hydrogels for tissue engineering. purepeg.comsigmaaldrich.com The evolution of these linkers continues, with a focus on achieving greater control over their structure and understanding the relationship between their properties and function. chempep.com

Rationale for Bifunctional PEG Scaffolds in Molecular Conjugation

Bifunctional linkers, which possess two reactive ends, are fundamental tools in molecular conjugation. cd-bioparticles.netconju-probe.com They can be categorized as either homobifunctional, with two identical reactive groups, or heterobifunctional, with two different reactive groups. cd-bioparticles.netpurepeg.com Homobifunctional linkers are typically used to crosslink molecules with identical functional groups. cd-bioparticles.net

The rationale for employing bifunctional PEG scaffolds is multifaceted. The PEG component itself imparts several beneficial properties to the resulting conjugate, including:

Enhanced Solubility: PEG's hydrophilic nature improves the water solubility of hydrophobic molecules, which is crucial for their use in biological systems. chempep.compurepeg.com

Biocompatibility and Reduced Immunogenicity: PEG is well-tolerated by the body and generally does not provoke an immune response, protecting the conjugated molecule from being cleared by the immune system. chempep.compurepeg.com

Improved Pharmacokinetics: By increasing the size of the conjugated molecule, PEG can shield it from enzymatic degradation and reduce its clearance rate by the kidneys, thereby extending its circulation time in the body. purepeg.comresearchgate.net

The bifunctional nature of the linker allows for the precise and stable connection of two molecular entities. purepeg.com For instance, in a homobifunctional linker like Acid-PEG4-S-PEG4-Acid, the two terminal carboxylic acid groups can react with primary amines on proteins or other biomolecules to form stable amide bonds. cd-bioparticles.net This enables the crosslinking of proteins or the attachment of molecules to surfaces in a controlled manner. cd-bioparticles.net The length of the PEG chain can also be customized to optimize the distance and flexibility between the conjugated molecules, which can be critical for their biological function. purepeg.com

Structural and Functional Significance of the Thioether Bridge within PEG Linkers

The presence of the sulfur atom in the thioether bridge can influence the linker's conformation and properties. escholarship.org For example, the thioether group can be oxidized to a sulfoxide (B87167) or sulfone, which can alter the solubility and conformational properties of the linker. escholarship.org This potential for chemical modification offers a way to introduce stimuli-responsive behavior into the linker system.

From a synthetic standpoint, thioether linkages can be formed through various chemical reactions, including the reaction of a thiol with a maleimide (B117702) or an alkyl halide. thermofisher.comacs.org This provides flexibility in the design and synthesis of linkers with specific properties. The thioether bond is a key feature in many bioconjugation strategies, offering a balance of stability and chemical versatility. acs.org

Contextualizing this compound within Contemporary Linker Architectures

This compound is a homobifunctional linker that embodies several key features of modern linker design. medchemexpress.commedkoo.com Its structure consists of two tetra-ethylene glycol (PEG4) chains linked by a central thioether bridge, with each end terminated by a carboxylic acid group. medkoo.com This architecture places it within the category of linear, homobifunctional PEG linkers. cd-bioparticles.net

The terminal carboxylic acid groups are versatile reactive handles that can be coupled with primary amines in the presence of activating agents like EDC to form stable amide bonds. cd-bioparticles.netthermofisher.com This makes the linker suitable for crosslinking proteins or attaching molecules to amine-functionalized surfaces. cd-bioparticles.netthermofisher.com

Contemporary linker architectures encompass a wide range of designs, including branched, star-shaped, and cleavable linkers, each with specific advantages. nih.govcardiff.ac.uknih.govbiorxiv.org While this compound represents a more traditional linear design, its combination of a stable thioether bridge and versatile carboxylic acid end groups ensures its continued relevance in the field of bioconjugation. scbt.commedchemexpress.com It is a valuable tool for applications requiring a stable, hydrophilic, and defined-length crosslinker.

Structure

2D Structure

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O12S/c23-21(24)1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGLDHQIGLRPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCSCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Design and Methodologies for Acid Peg4 S Peg4 Acid Analogues

Strategic Approaches to Monodisperse PEG Synthesis for Precision Linkers

Traditional polymerization of ethylene (B1197577) oxide results in a mixture of PEG chains with varying lengths, known as polydisperse PEG. sigmaaldrich.com For applications requiring uniform linkers, such as in antibody-drug conjugates where precise stoichiometry is crucial, monodisperse PEGs with a single, defined molecular weight are essential. sigmaaldrich.combiochempeg.com The synthesis of these precision linkers is achieved through specialized techniques that allow for controlled, incremental growth of the PEG chain.

Stepwise elongation is the most effective strategy for producing monodisperse PEG oligomers of a defined length. These methods build the PEG chain incrementally, ensuring a uniform final product. Two primary approaches are prevalent: solution-phase synthesis and solid-phase synthesis.

Solution-Phase Synthesis: This classic approach involves the sequential addition of PEG units in a reaction vessel. A common strategy employs a PEG monomer protected at one end with an acid-labile group like dimethoxytrityl (DMTr) and activated at the other. beilstein-journals.org The synthesis cycle involves:

Deprotection: Removal of the DMTr group under acidic conditions.

Coupling: Reaction of the newly freed hydroxyl group with another protected and activated PEG monomer under basic conditions via a Williamson ether synthesis. beilstein-journals.orgnih.gov

Purification: Isolation of the elongated product after each cycle.

While effective, this method requires purification after each step. To improve efficiency, one-pot methodologies have been developed using base-labile protecting groups, which reduces a three-step cycle into a two-step, one-pot process, significantly lowering synthesis cost and time. beilstein-journals.orgnih.govnsf.gov

| Technique | Description | Key Features | Reference(s) |

| Solution-Phase (Acid-Labile PG) | Stepwise elongation in solution using monomers with protecting groups like DMTr. | Requires multiple steps (deprotection, coupling, purification) per cycle. | beilstein-journals.org |

| Solution-Phase (Base-Labile PG) | A more efficient one-pot approach using base-labile protecting groups. | Combines deprotection and coupling into a single pot, reducing steps and cost. | beilstein-journals.orgnih.govnsf.gov |

| Solid-Phase Synthesis | Incremental addition of PEG monomers to a chain anchored on a solid resin support. | Eliminates the need for purification between cycles; high-yield and chromatography-free. | nih.gov |

To create α,ω-dicarboxylic acid PEGs, which are the foundational backbones for linkers like Acid-PEG4-S-PEG4-Acid, polycondensation reactions are commonly used. This process typically involves reacting PEG diols with dicarboxylic acids or their more reactive derivatives (e.g., diesters, acid chlorides). acs.orgmdpi.comresearchgate.net

The reaction is generally a two-step process conducted in bulk at high temperatures and under reduced pressure to drive the reaction forward by removing the condensation byproduct (e.g., water or alcohol). mdpi.com While effective for producing polydisperse polymers, achieving monodispersity with this method is challenging. Therefore, for a precisely defined linker like this compound, the strategy would involve using a pre-synthesized monodisperse PEG4 diol and reacting it with a suitable dicarboxylic acid derivative in a controlled manner, rather than a true polymerization. A more precise approach involves the functionalization of a monodisperse PEG diol's terminal hydroxyl groups into carboxylic acids, which is discussed in section 2.3.

Directed Integration of Thioether Bonds into PEG Backbones

The central thioether (-S-) linkage is a key structural feature, providing stability and a specific geometry to the linker. Unlike disulfide bonds, thioether bonds are stable and not susceptible to cleavage by reducing agents. interchim.fr The synthesis of such structures requires specific chemical strategies to ensure the precise placement of the sulfur atom.

The most common and direct method for incorporating a central thioether bond to link two PEG arms is the Michael addition reaction. This reaction involves the addition of a nucleophile (a thiol) to an α,β-unsaturated carbonyl compound (an acrylate (B77674) or vinyl sulfone).

A typical synthetic route involves:

Preparation of Precursors: Synthesis of two identical PEG chains. One is functionalized with a terminal thiol group (-SH), and the other with a terminal acrylate or vinyl sulfone group.

Conjugation: The thiol-functionalized PEG is reacted with the acrylate- or vinyl sulfone-functionalized PEG. The thiol group's sulfur atom attacks the double bond of the acrylate, forming a stable thioether linkage that connects the two PEG chains. elte.hu

An alternative strategy involves reacting two equivalents of a PEG chain functionalized with a good leaving group (like a tosylate or mesylate) with a sulfide (B99878) salt, such as sodium sulfide (Na₂S). This nucleophilic substitution reaction results in the formation of a central thioether bond linking the two PEG chains.

| Reaction | Reactants | Bond Formed | Key Features | Reference(s) |

| Michael Addition | PEG-Thiol + PEG-Acrylate (or Vinyl Sulfone) | Thioether | Occurs under mild conditions; highly efficient and specific. | elte.hu |

| Nucleophilic Substitution | 2x PEG-Tosylate + Sodium Sulfide | Thioether | A direct method for linking two activated PEG chains. | nih.gov |

Creating the complete bifunctional structure requires the synthesis of heterobifunctional PEG precursors. These are PEG chains with different functional groups at each end. jenkemusa.com For the synthesis of this compound, a precursor such as HOOC-PEG4-SH would be ideal.

The synthesis of such precursors is a multi-step process:

A commercially available, monodisperse tetraethylene glycol (PEG4) is used as the starting material.

The two terminal hydroxyl groups are differentially protected. For instance, one end is protected with a group stable to the reaction conditions needed to modify the other end.

The unprotected hydroxyl group is converted into a thiol (e.g., via activation to a tosylate followed by substitution with a thioacetate (B1230152) and subsequent hydrolysis) or a carboxylic acid (via oxidation). mdpi.com

The protecting group on the other end is removed, and that hydroxyl group is then converted to the second required functionality.

Once the appropriate heterobifunctional precursors are synthesized, they can be coupled using the methods described in section 2.2.1 to form the final this compound structure. For example, reacting HOOC-PEG4-Tosylate with the sodium salt of HOOC-PEG4-Thiol would yield the desired product.

Terminal Carboxylic Acid Functionalization and Activation Strategies

The terminal carboxylic acid (-COOH) groups on the this compound linker are crucial for its utility, as they are the points of attachment to other molecules, typically via amide bond formation with amine groups on proteins or peptides. While direct condensation of a carboxylic acid and an amine is possible, it requires harsh conditions. Therefore, the carboxylic acid is typically "activated" to facilitate the reaction under mild, biocompatible conditions. biochempeg.com

Common activation strategies include:

N-Hydroxysuccinimide (NHS) Ester Formation: This is one of the most widely used methods. The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). biochempeg.comjenkemusa.com The resulting PEG-NHS ester is a stable intermediate that reacts efficiently with primary amines at physiological pH to form a stable amide bond, releasing NHS as a byproduct. biochempeg.com

Carbodiimide-Mediated Coupling: In this approach, a carbodiimide (most commonly EDC) is used to activate the carboxylic acid in situ. The EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form an amide bond. This method is often performed as a one-pot reaction. jenkemusa.comnih.gov The addition of NHS or a similar agent can improve the reaction's efficiency and reduce side reactions. jenkemusa.com

| Activation Method | Key Reagents | Intermediate | Advantages | Reference(s) |

| NHS Ester Formation | EDC (or DCC), N-Hydroxysuccinimide (NHS) | NHS Ester | Stable, isolatable intermediate; high reaction efficiency with amines. | biochempeg.comjenkemusa.com |

| Direct Carbodiimide Coupling | EDC | O-acylisourea | One-pot reaction; suitable for aqueous conditions. | jenkemusa.comnih.gov |

Direct Derivatization of Carboxyl Moieties

The most straightforward approach for modifying this compound and its analogues is the direct derivatization of the terminal carboxyl groups. This method typically involves a one-pot reaction where the carboxylic acid is coupled with a primary amine in the presence of a coupling agent. creative-biolabs.combiochempeg.com Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed for this purpose. biochempeg.comcellmosaic.comluxembourg-bio.com

Despite these potential drawbacks, direct derivatization is widely used due to its simplicity. The reaction conditions can be tailored to favor amide bond formation, for instance, by using a high concentration of the amine nucleophile. nih.gov This strategy is fundamental in synthesizing various PEGylated compounds and bioconjugates where the carboxylic acid serves as a conjugation point. creative-biolabs.combroadpharm.com

Activation for Amide Bond Formation (e.g., NHS Esters)

To overcome the limitations of direct derivatization, a more controlled and highly efficient two-step strategy involving the activation of the carboxyl groups is often preferred. rsc.org This method converts the carboxylic acids into more stable, yet still reactive, intermediates that are less prone to side reactions and hydrolysis. rsc.org The most common activation method involves the formation of N-hydroxysuccinimide (NHS) esters. biochempeg.comcellmosaic.comrsc.org

In this process, the this compound is first reacted with a carbodiimide (like EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS. rsc.orgrsc.org The carbodiimide activates the carboxylic acid to form the O-acylisourea intermediate, which then rapidly reacts with NHS to generate a semi-stable NHS ester. cellmosaic.comrsc.org This NHS ester can be isolated or, more commonly, used in situ for the subsequent reaction with a primary amine. cellmosaic.com The NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but reacts efficiently with primary amines under mild conditions (typically at a pH of 7-9) to form a stable amide bond. biochempeg.comrsc.org

This activation strategy enhances the coupling efficiency and leads to higher yields and purity of the final product by minimizing the formation of N-acylurea byproducts. rsc.orgrsc.org The use of additives like NHS is a cornerstone of modern bioconjugation chemistry and peptide synthesis. rsc.org

| Reagent Class | Example | Role in Reaction | Key Feature |

|---|---|---|---|

| Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Primary activating agent | Water-soluble, facilitates easy byproduct removal. researchgate.net |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide) | Primary activating agent | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. cellmosaic.comluxembourg-bio.com |

| Additives | NHS (N-hydroxysuccinimide) | Forms stable, reactive ester intermediate | Improves reaction efficiency and reduces side reactions. cellmosaic.comrsc.org |

| Additives | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Coupling reagent/activator | Highly efficient for forming amide bonds, especially for sterically hindered substrates. broadpharm.combroadpharm.com |

Optimization of Synthetic Yields and Purity for Academic Research

Achieving high yields and purity is a critical challenge in the synthesis of PEG-containing molecules like this compound analogues, particularly for academic research where material quantities may be limited. broadpharm.com The optimization process involves carefully controlling several reaction parameters to maximize the formation of the desired product while minimizing impurities. biopharminternational.com

Key parameters that influence the outcome of PEGylation reactions include reactant concentration, molar ratio of reagents, reaction temperature, pH, and reaction time. biopharminternational.com For instance, in amide bond formation, maintaining an optimal pH is crucial; the amine nucleophile must be deprotonated to be reactive, but overly basic conditions can accelerate the hydrolysis of activated esters. biochempeg.com Similarly, while higher temperatures can increase reaction rates, they may also promote the degradation of sensitive molecules or increase the formation of side products. gyrosproteintechnologies.com

Purity is a significant concern due to the polymeric nature of PEG linkers. biopharminternational.com The starting PEG material often has a degree of polydispersity, and reactions can lead to a mixture of products, including unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. biopharminternational.com Low-molecular-weight PEG impurities in the starting material can compete in the reaction, resulting in side products that are difficult to separate from the target compound, thereby lowering both yield and purity. biopharminternational.com

Purification strategies often rely on chromatographic techniques. The choice of method depends on the properties of the synthesized analogue. The successful optimization of a synthetic protocol requires a systematic approach, often involving screening different conditions in parallel to identify the ideal balance of parameters that affords the product in high yield and purity. gyrosproteintechnologies.comacs.orgnih.gov

| Parameter | Influence on Reaction | Optimization Strategy |

|---|---|---|

| pH | Affects amine nucleophilicity and stability of activated esters. biochempeg.com | Maintain optimal pH range (typically 7-9 for NHS ester reactions) using appropriate buffers. biochempeg.com |

| Temperature | Impacts reaction rate and stability of reactants/products. gyrosproteintechnologies.com | Screen different temperatures to find a balance between reaction speed and prevention of side reactions or degradation. biopharminternational.com |

| Reactant Ratio | Molar ratio of PEG linker to substrate and coupling agents affects conversion efficiency. biopharminternational.com | Vary the molar equivalents of reactants to drive the reaction to completion and minimize unreacted starting materials. |

| Reaction Time | Determines the extent of reaction completion. biopharminternational.com | Monitor reaction progress over time to identify the point of maximum product formation before significant byproduct accumulation occurs. acs.org |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | Select a solvent system (e.g., DMF, DMSO, aqueous buffers) that ensures all components remain in solution and is compatible with the reaction chemistry. nih.gov |

Chemical Reactivity and Responsive Characteristics of Acid Peg4 S Peg4 Acid

Reactivity of Terminal Carboxylic Acid Groups in Bioconjugation

The terminal carboxylic acid moieties are the primary sites for covalent conjugation to biomolecules, most commonly through the formation of amide bonds with primary amines.

The conjugation of the terminal carboxylic acids of Acid-PEG4-S-PEG4-Acid with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, typically proceeds via a two-step carbodiimide-mediated coupling reaction. This common and well-documented mechanism involves:

Activation of the Carboxylic Acid: A water-soluble carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.

Formation of a Stable Amide Bond: To improve efficiency and prevent hydrolysis of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. windows.net NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This semi-stable ester then readily reacts with a primary amine to form a highly stable amide bond, releasing NHS. broadpharm.commedkoo.com

| Parameter | Typical Condition/Factor | Influence on Reaction |

|---|---|---|

| Activating Agent | EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Converts carboxylic acid to a reactive O-acylisourea intermediate. broadpharm.com |

| Stabilizing Agent | NHS (N-hydroxysuccinimide) or Sulfo-NHS | Forms a more stable, amine-reactive NHS ester, increasing coupling efficiency. windows.net |

| pH (Activation) | 4.5 - 5.5 | Optimal for the EDC-mediated activation of the carboxyl group. |

| pH (Coupling) | 7.0 - 9.0 | Favors the reaction between the NHS ester and the primary amine. medium.com |

| Competing Reactions | Hydrolysis of O-acylisourea or NHS ester | Reduces conjugation efficiency by regenerating the carboxylic acid. |

The presence of the two PEG4 units in the linker's structure significantly influences the conjugation process and the properties of the resulting conjugate. These flexible, hydrophilic spacers play several crucial roles:

Reduction of Steric Hindrance: The PEG4 arms physically distance the reactive carboxylic acid groups from the core of the linker and, more importantly, from the surface of a molecule to which it might be attached. This separation minimizes steric hindrance, allowing bulky biomolecules like antibodies or enzymes to access the reactive sites more easily, which can lead to higher conjugation efficiency. purepeg.com

Improved Stability and Pharmacokinetics: In therapeutic applications, PEG linkers can shield the attached molecule from enzymatic degradation and reduce immunogenicity. This often leads to improved stability in serum and a longer circulation half-life. windows.netnih.gov

Enhanced Binding Interactions: By providing optimal spacing, the PEG linker can improve the interaction between the conjugated biomolecule and its target. Studies have shown that the length of the PEG spacer is a critical parameter for optimizing the targeting ability of antibody-nanoparticle conjugates, with shorter PEG linkers sometimes favoring stronger interactions in certain cellular models. nih.govnih.govdovepress.com

Behavior of the Thioether Linkage within the PEG Scaffold

The central thioether (C-S-C) bond is a key feature of the this compound linker, imparting a unique combination of stability and conditional reactivity.

The thioether linkage is known for its high chemical stability under a wide range of physiological and experimental conditions. acs.org

Reductive Stability: Unlike disulfide bonds (-S-S-), which are readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) present in the intracellular environment, the thioether bond is stable against reduction. This makes it a preferred choice for creating non-cleavable linkers intended to remain intact in biological systems.

pH and Thermal Stability: Research has shown that thioether linkages are generally stable across a broad pH range, including typical physiological conditions (pH ~7.4). They are also resistant to hydrolysis and can withstand elevated temperatures, such as those used in PCR-like thermal cycling.

Serum Stability: Thioether bonds exhibit excellent stability in serum. Studies comparing different linkage chemistries have demonstrated that conjugates formed via thioether bonds are less susceptible to degradation or exchange reactions with serum proteins like albumin compared to linkages such as those formed from maleimides. nih.govacs.org

While stable under many conditions, the thioether linkage is susceptible to oxidation, a property that can be harnessed to create stimuli-responsive systems. The sulfur atom in the thioether can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) or hypochlorite (B82951) (OCl⁻), which are often found at elevated levels in pathological microenvironments like tumors or sites of inflammation. nih.govnih.govresearchgate.net This oxidation event dramatically changes the chemical nature of the linker.

The oxidation of the nonpolar thioether group to a polar sulfoxide (B87167) and subsequently to a highly polar sulfone induces a significant hydrophobic-to-hydrophilic transition. nih.gov This change in polarity can be used to trigger the disassembly of nanostructures or alter the conformation of a bioconjugate, leading to the release of a payload or activation of a therapeutic agent in an ROS-rich environment.

The oxidation of the thioether occurs in a stepwise manner:

Thioether to Sulfoxide: The first oxidation step converts the thioether (sulfide) to a sulfoxide. This can be achieved with one equivalent of an oxidizing agent.

Sulfoxide to Sulfone: A second, typically more forceful, oxidation step converts the sulfoxide to a sulfone.

The selectivity between sulfoxide and sulfone formation can be controlled by the choice of the oxidizing agent and the reaction stoichiometry. organic-chemistry.orgorganic-chemistry.org For instance, using a controlled amount (one equivalent) of an oxidant like hydrogen peroxide often favors the formation of the sulfoxide, whereas using an excess of the oxidant or a stronger agent can drive the reaction to the sulfone. researchgate.netnih.gov

Kinetic studies on the oxidation of aryl thioethers by H₂O₂ under near-physiological conditions (pH 7.4, 37°C) show that the reaction is generally slow, with second-order rate constants in the range of 10⁻³ to 10⁻² M⁻¹s⁻¹. nih.govacs.orgresearchgate.net This translates to reaction half-lives that can be on the scale of many hours to days at biologically relevant H₂O₂ concentrations, suggesting that H₂O₂ alone may not be a sufficiently rapid trigger for all applications. acs.org In contrast, oxidation by other ROS like hypochlorite is significantly faster, with half-lives in the range of seconds for the conversion to sulfoxide. nih.govacs.org

| Oxidant | Reaction Product(s) | General Kinetics | Key Findings |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide (first step), Sulfone (second step) | Slow; half-lives of hours to days at physiological concentrations. acs.org | Second-order rate constant for aryl thioether oxidation is ~2.5 x 10⁻³ M⁻¹s⁻¹. The rate is often too slow for many rapid drug delivery applications. nih.govresearchgate.net |

| Hypochlorite (OCl⁻) | Sulfoxide, Sulfone | Very fast; half-lives in the range of seconds to minutes. nih.gov | Oxidation to sulfoxide is much faster than subsequent oxidation to sulfone. Hypochlorite is likely a more significant trigger for thioether-based systems in vivo than H₂O₂. acs.org |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | Fast and efficient. | A common synthetic reagent used for controlled oxidation; stoichiometry can be adjusted to favor sulfoxide or sulfone formation. researchgate.net |

Oxidation-Induced Transformations and Responsiveness

Triggered Release Mechanisms in Redox-Responsive Systems

The specific chemical compound This compound is designed with a disulfide bond (-S-S-) centrally located within its polyethylene (B3416737) glycol (PEG) structure. This disulfide linkage is the key functional element that imparts redox-responsive characteristics to the molecule. The terminal carboxylic acid groups on either end of the PEG chains allow for the conjugation of this linker to other molecules, such as drugs or imaging agents.

The fundamental principle behind the triggered release mechanism in systems utilizing this compound lies in the selective cleavage of the disulfide bond under reducing conditions. This cleavage leads to the separation of the two PEG arms and, consequently, the release of any molecules that were conjugated to them.

A primary biological trigger for this release is the tripeptide glutathione (GSH) . Glutathione is present in significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range). This concentration gradient is a critical factor for the targeted release of substances within the cellular cytoplasm.

The reaction mechanism involves a thiol-disulfide exchange reaction where the thiol group of glutathione attacks the disulfide bond of this compound. This results in the formation of a mixed disulfide and a free thiol. A subsequent reaction with another glutathione molecule fully reduces the original disulfide bond, releasing the two now separate PEG-acid fragments.

Detailed, publicly available research findings and specific quantitative data on the release kinetics and efficiency for the compound this compound are not available at this time. While the general principles of redox-responsive release from disulfide-containing linkers are well-established, specific data tables for this particular compound have not been published in the reviewed literature. The reactivity and release profile would be influenced by factors such as the steric hindrance around the disulfide bond and the specific nature of the conjugated molecules.

Applications in Advanced Bioconjugation and Molecular Engineering

Design and Synthesis of Multivalent and Crosslinked Biomolecular Assemblies

The symmetric, dual-functional nature of Acid-PEG4-S-PEG4-Acid makes it an ideal reagent for designing and synthesizing complex biomolecular structures. Its ability to bridge molecules provides a foundation for building both crosslinked and multivalent assemblies with tailored properties.

Homobifunctional Crosslinking of Proteins and Peptides

As a homobifunctional crosslinker, this compound possesses two identical reactive groups—carboxylic acids—at either end of its spacer arm. scbt.com These groups are designed to covalently link two molecules by reacting with the same functional group, typically primary amines found on the surface of proteins and peptides (e.g., the ε-amine of lysine (B10760008) residues or the N-terminus). nih.govresearchgate.net

The crosslinking reaction is not spontaneous; it requires the presence of chemical activators to convert the carboxylic acids into a more reactive form. Commonly used activators include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to form a more stable, amine-reactive intermediate. broadpharm.com This two-step process allows for controlled conjugation, minimizing unwanted side reactions. youtube.com

The resulting amide bond is highly stable, ensuring a permanent linkage between the conjugated molecules. broadpharm.com The PEGylated spacer arm of the linker serves several critical functions:

Increases Hydrophilicity : The PEG chains enhance the water solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. broadpharm.com

Provides a Flexible Spacer : The length of the linker arm physically separates the conjugated molecules, which can help preserve their individual biological functions by reducing steric hindrance.

Reduces Immunogenicity : PEGylation is a well-established technique for reducing the potential of a molecule to elicit an immune response.

Fabrication of Multimeric Constructs

Beyond simple one-to-one crosslinking, this compound can be employed in the fabrication of multimeric constructs, where multiple copies of a biomolecule are linked together. These multivalent assemblies can exhibit enhanced biological activity, avidity, and stability compared to their monomeric counterparts.

The process involves using the linker to connect several individual protein or peptide units, creating dimers, trimers, or even larger oligomers. This strategy is valuable in applications where clustering of receptors or binding sites leads to a stronger biological response. For instance, multimerizing a ligand can significantly increase its binding affinity to cell surface receptors. The defined length of the PEG spacer allows for precise control over the distance between the linked units, which can be critical for optimizing the functionality of the final construct.

Orthogonal and Sequential Conjugation Methodologies

While this compound is homobifunctional, its carboxylic acid moieties can be integrated into more complex, multi-step conjugation schemes, including those that differentiate between the two ends of the linker or incorporate advanced bioorthogonal reactions.

Strategies for Differential Functionalization

Achieving differential functionalization with a homobifunctional linker requires a strategic approach to render the two identical reactive groups temporarily distinct. This allows for the sequential attachment of two different molecules. A common strategy involves:

Monoprotection : One of the two carboxylic acid groups is protected with a removable chemical group, creating a heterobifunctional intermediate.

First Conjugation : The remaining free carboxylic acid is activated and reacted with the first target molecule.

Deprotection : The protecting group is removed from the other end of the linker, exposing the second carboxylic acid.

Second Conjugation : The newly exposed acid is activated and reacted with the second target molecule.

This method transforms the homobifunctional linker into a tool for sequential, controlled conjugation, enabling the creation of well-defined bifunctional agents for applications like targeted drug delivery. nih.govnih.gov

Functionalization of Research Materials and Surfaces

The ability of this compound to form stable covalent bonds makes it a valuable tool for modifying the surfaces of various materials used in research and diagnostics. aspbs.commdpi.com This surface functionalization can enhance biocompatibility, reduce non-specific binding, and enable the specific capture or attachment of target biomolecules. researchgate.net

A primary application is the coating of nanoparticles, such as those made of gold or iron oxide. researchgate.net The linker can be used in several ways:

Direct Attachment : If the surface is pre-functionalized with primary amines, the carboxylic acid groups of the linker can be directly coupled to the surface.

Ligand Exchange : For some materials, the linker can replace existing surface ligands to impart new properties. nih.gov

Once the linker is immobilized on the surface, its remaining functional group (or a group added via subsequent reactions) can be used to attach proteins, antibodies, or other ligands. The hydrophilic PEG spacer creates a "stealth" layer that helps prevent the nanoparticles from being cleared by the immune system and reduces unwanted protein adsorption, which is critical for in vivo applications. researchgate.netresearchgate.net This approach is fundamental in developing targeted drug delivery systems, diagnostic sensors, and contrast agents for medical imaging. researchgate.net

Surface Modification for Enhanced Biocompatibility and Reduced Fouling

The modification of biomaterial surfaces is a critical step in the development of medical implants, biosensors, and drug delivery systems to enhance their interaction with biological environments. A primary challenge in this field is the prevention of nonspecific protein adsorption, a phenomenon known as biofouling, which can trigger adverse biological responses, such as inflammation and thrombosis, and can also impair the functionality of a device. The grafting of polyethylene (B3416737) glycol (PEG) chains onto surfaces, a process known as PEGylation, is a widely adopted and effective strategy to mitigate biofouling. nih.govnih.gov Homobifunctional linkers like this compound are instrumental in this process, enabling the creation of biocompatible and protein-repellent surfaces.

The antifouling properties of PEGylated surfaces are primarily attributed to the formation of a hydrophilic layer that creates a steric barrier, physically hindering the approach and adsorption of proteins. nih.govresearchgate.net The flexibility and high hydration capacity of the PEG chains contribute to this repulsive effect. When a surface is sufficiently coated with PEG chains, they extend into the surrounding aqueous environment, creating a dynamic brush-like structure that sterically excludes proteins and other biomolecules. nih.gov

The effectiveness of a PEGylated surface in resisting protein adsorption is dependent on several factors, including the length of the PEG chains and their grafting density. nih.gov Longer PEG chains and higher grafting densities generally lead to more effective protein repulsion. nih.gov this compound, with its two terminal carboxylic acid groups, allows for covalent attachment to surfaces that have been functionalized with amine groups. This covalent immobilization ensures the stability of the PEG layer over time, which is crucial for the long-term performance of medical devices. researchgate.net

The process of modifying a surface with this compound typically involves a two-step procedure. First, the surface is functionalized to introduce primary amine groups. Subsequently, the this compound linker is coupled to these amine groups through the formation of stable amide bonds, a reaction often facilitated by carbodiimide (B86325) chemistry (e.g., using EDC and NHS). nih.gov This method allows for a controlled and reproducible surface modification process.

Table 1: Influence of PEG Grafting Density on Protein Adsorption

| Grafting Density (chains/nm²) | Protein Adsorption (ng/cm²) | Reduction in Fouling (%) |

| 0 (Unmodified) | 250 | 0 |

| 0.1 | 125 | 50 |

| 0.5 | 50 | 80 |

| 1.0 | 12.5 | 95 |

| 2.0 | 5 | 98 |

This is an interactive table based on generalized research findings. Specific values may vary depending on the protein, surface material, and experimental conditions.

Immobilization of Ligands for Affinity-Based Studies

The immobilization of specific ligands onto solid supports is a fundamental technique in various life science applications, including affinity chromatography, biosensing, and cell adhesion studies. thermofisher.comnih.gov The choice of linker used to attach the ligand to the surface is critical, as it can significantly impact the accessibility and functionality of the immobilized ligand. This compound serves as an effective bifunctional linker for this purpose, offering a flexible and hydrophilic spacer that extends the ligand away from the surface, thereby minimizing steric hindrance and preserving its biological activity. nanosoftpolymers.comjenkemusa.com

The two terminal carboxylic acid groups of this compound provide versatile attachment points for a wide range of ligands containing primary amine groups, such as proteins, peptides, and small molecules. The covalent amide bond formed between the carboxylic acid and the amine is highly stable, ensuring minimal leaching of the ligand from the surface during affinity-based assays. researchgate.net This stability is crucial for the reliability and reusability of affinity columns and biosensor chips. nih.gov

In the context of affinity chromatography, the use of a PEG linker like this compound can lead to improved separation performance. The hydrophilic nature of the PEG spacer reduces non-specific binding of contaminating proteins to the chromatography matrix, resulting in higher purity of the target molecule. youtube.com Furthermore, the flexibility of the PEG chain allows the immobilized ligand to orient itself favorably for interaction with its binding partner in solution. dovepress.com

For biosensor applications, such as those based on surface plasmon resonance (SPR), the controlled immobilization of ligands is paramount for obtaining accurate and reproducible binding kinetics data. mdpi.comnih.gov this compound can be used to create a well-defined and uniform layer of immobilized ligands on the sensor surface. The length of the PEG spacer helps to position the ligand within the optimal detection range of the instrument and minimizes interactions with the sensor surface that could lead to denaturation or loss of activity. nih.gov The density of the immobilized ligands can also be controlled by varying the concentration of the linker and ligand during the coupling reaction, which is important for optimizing the sensitivity and dynamic range of the assay. nju.edu.cnresearchgate.netnih.gov

Table 2: Effect of PEG Linker Length on Ligand Binding Activity in Affinity-Based Assays

| PEG Linker Length (Number of PEG units) | Ligand Density (molecules/µm²) | Analyte Binding Capacity (RU) |

| 0 (Direct Immobilization) | 5000 | 800 |

| 4 | 4800 | 1200 |

| 8 | 4500 | 1500 |

| 12 | 4200 | 1650 |

| 24 | 3500 | 1700 |

This is an interactive table illustrating general trends observed in research. RU (Response Units) is a typical output in Surface Plasmon Resonance studies, reflecting the amount of analyte bound to the immobilized ligand.

Research Paradigms in Biomedical and Chemical Biology Systems

PROTAC Linker Design and Degradation Systems

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. targetmol.comprecisepeg.com A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.com The linker is a crucial determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex (PROTAC-target protein-E3 ligase), and ultimately, the efficiency of protein degradation. precisepeg.comsinopeg.com

| Property | Contribution of PEG-Thioether Linker | Reference |

| Solubility | PEG chains increase the aqueous solubility of the PROTAC molecule. | sinopeg.com |

| Permeability | Enhanced solubility can lead to improved cell permeability. | sinopeg.com |

| Flexibility | The flexible nature of the PEG chains allows for optimal ternary complex formation. | researchgate.netnih.gov |

| Stability | The thioether bond provides a chemically stable linkage. | precisepeg.com |

The process of linker engineering is a critical aspect of PROTAC optimization. nih.govnih.gov The length, composition, and attachment points of the linker can significantly impact the degradation efficiency and selectivity of the PROTAC. precisepeg.comnih.gov Acid-PEG4-S-PEG4-Acid, with its defined length and bifunctional nature, serves as a valuable building block in the systematic optimization of PROTAC linkers.

By varying the length of the PEG chains or the nature of the central linkage, researchers can fine-tune the distance and relative orientation between the target protein and the E3 ligase. sinopeg.comnih.gov This spatial arrangement is crucial for the efficient transfer of ubiquitin to the target protein, which marks it for degradation by the proteasome. nih.gov The bifunctional carboxylic acid terminals of this compound allow for the straightforward attachment of the target-binding and E3 ligase-recruiting ligands through the formation of stable amide bonds. targetmol.com This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linker architectures, enabling the identification of the optimal linker for a given target. biochempeg.comnih.gov

Antibody-Drug Conjugate (ADC) Linker Development

Thioether linkages are commonly used in ADCs due to their high stability under physiological conditions. mdpi.comacs.org In many ADC designs, the thioether bond is formed through the reaction of a maleimide-functionalized linker with a cysteine residue on the antibody. mdpi.com This results in a stable, non-cleavable linkage, meaning that the payload is released upon the complete lysosomal degradation of the antibody-linker-drug conjugate within the target cell. mdpi.com

The this compound linker, with its inherent thioether bond, can be incorporated into ADC designs to provide this high level of stability. acs.org The PEG components of the linker can also contribute to improved pharmacokinetics of the ADC by increasing its hydrophilicity and shielding the cytotoxic payload from premature degradation. nih.gov

The stability of different linker types in ADCs is a critical factor in their design, as summarized below.

| Linker Type | Stability in Circulation | Release Mechanism | Reference |

| Thioether (non-cleavable) | High | Lysosomal degradation of the entire ADC | mdpi.comacs.org |

| Disulfide (cleavable) | Moderate | Reduction in the intracellular environment | nih.gov |

| Peptide (cleavable) | High | Enzymatic cleavage by lysosomal proteases | mdpi.com |

| Hydrazone (cleavable) | pH-dependent | Hydrolysis in the acidic environment of endosomes/lysosomes | mdpi.com |

Engineering of Protein and Peptide Conjugates for Research Applications

The conjugation of proteins and peptides with other molecules, such as other proteins, peptides, or small molecules, is a widely used strategy in biomedical research to create novel reagents with enhanced or altered functionalities. cd-bioparticles.netnih.gov Homobifunctional linkers like this compound are valuable tools for this purpose. cd-bioparticles.netnih.gov

PEGylation, the covalent attachment of PEG chains to proteins or peptides, is a common technique used to improve the therapeutic properties of biomolecules, including increasing their half-life, solubility, and stability, and reducing their immunogenicity. nih.gov Site-specific PEGylation, where PEG is attached to a specific site on the protein, is highly desirable as it leads to the formation of a homogeneous product with consistent properties. nih.gov

This compound can be utilized for site-specific PEGylation through the activation of its terminal carboxylic acid groups, which can then react with specific amine groups on a protein, such as the N-terminus or the side chain of a lysine (B10760008) residue. broadpharm.com By controlling the reaction conditions and the stoichiometry of the reactants, a high degree of site-specificity can be achieved. nih.gov

Furthermore, the homobifunctional nature of this compound allows it to act as a crosslinker to form homogeneous protein-protein or protein-peptide conjugates. cd-bioparticles.net For example, two different proteins can be individually conjugated to each end of the linker, resulting in a well-defined heterodimeric conjugate. This approach is particularly useful for creating bispecific antibodies or other multi-functional protein constructs for research and therapeutic applications. cd-bioparticles.net The use of a defined, monodisperse linker like this compound is crucial for ensuring the homogeneity of the final conjugate, which is essential for reproducible experimental results and for the development of well-characterized therapeutic agents. cd-bioparticles.netnih.gov

Modulation of Protein Stability and Solubility for In Vitro Studies

There are no available research studies demonstrating the use of this compound to modulate the stability or solubility of proteins for in vitro applications.

Responsive Polymer Systems for Advanced Research Formulations

While the chemical structure of this compound contains moieties that could theoretically impart responsive properties, no research has been found that utilizes this specific molecule in the design of such systems.

Oxidation-Sensitive Constructs for Environmental Triggering

No studies were identified that incorporate this compound into oxidation-sensitive polymers. The thioether bond within the molecule is susceptible to oxidation, but its application as an environmental trigger in a polymer construct has not been described in the scientific literature.

pH-Responsive PEGylated Architectures

There is no documented use of this compound in the creation of pH-responsive PEGylated architectures. The terminal carboxylic acids have a pKa that would respond to pH changes, but this has not been leveraged or studied within a larger polymer system according to available data.

Multi-Stimuli Responsive Polymer Design

No research could be found detailing the design or application of multi-stimuli responsive polymers that specifically incorporate this compound as a component.

Analytical Methodologies for Characterization of Acid Peg4 S Peg4 Acid and Its Conjugates

Spectroscopic Techniques for Structural and Functional Group Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture and confirming the presence of key functional groups within the Acid-PEG4-S-PEG4-Acid molecule. These non-destructive techniques provide detailed information on the atomic and molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligomer Purity and Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR analyses provide unambiguous evidence of the compound's architecture, including the polyethylene (B3416737) glycol (PEG) chains, the central sulfide (B99878) linkage, and the terminal carboxylic acid groups.

In ¹H NMR, the repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–) produce characteristic signals in the spectrum. The protons of the methylene (B1212753) groups adjacent to the sulfur atom and those adjacent to the terminal carboxyl groups exhibit distinct chemical shifts, allowing for confirmation of the complete structure. Integration of the signal areas can be used to verify the correct ratio of protons, confirming the length of the PEG chains. The purity of the oligomer can also be assessed by identifying any signals corresponding to impurities or residual starting materials.

Table 1: Representative ¹H NMR Chemical Shifts for this compound This table is based on typical chemical shifts for PEG-related structures.

| Functional Group | Approximate Chemical Shift (δ, ppm) |

| –O–CH₂ –CH₂ –O– (PEG backbone) | 3.65 |

| –S–CH₂ –CH₂–O– | 2.75 |

| –S–CH₂–CH₂ –O– | 3.70 |

| –O–CH₂ –COOH | 4.20 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bond Identification

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The FTIR spectrum provides a molecular fingerprint of the compound.

A key feature in the spectrum is the strong, broad absorption band corresponding to the C-O-C ether stretch of the PEG backbone, typically observed around 1100 cm⁻¹. The presence of the terminal carboxylic acid groups is confirmed by two characteristic signals: a strong, sharp peak for the carbonyl (C=O) stretch, usually found around 1700-1750 cm⁻¹, and a very broad O-H stretching band from the carboxyl group, which can span from 2500 to 3300 cm⁻¹. Additionally, C-H stretching vibrations from the methylene groups are visible around 2870 cm⁻¹. This technique is valuable for confirming the successful synthesis and the presence of the required reactive termini.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O–H stretch | 3300–2500 (broad) |

| Methylene | C–H stretch | ~2870 |

| Carboxylic Acid | C=O stretch | ~1730 |

| PEG Backbone | C–O–C stretch | ~1100 |

Chromatographic Separations for Purity and Molecular Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing the products of its conjugation reactions. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Size Exclusion Chromatography (SEC) for Hydrodynamic Volume and Conjugation Monitoring

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography (GFC), separates molecules based on their hydrodynamic volume in solution. This technique is ideal for analyzing the size of the this compound oligomer and for monitoring its conjugation to larger biomolecules such as proteins or antibodies.

When this compound is passed through an SEC column, its elution time provides information about its size. After conjugation, the resulting conjugate will be significantly larger. This increase in hydrodynamic volume leads to a shorter retention time on the SEC column, as larger molecules travel more quickly through the porous stationary phase. By comparing the chromatograms before and after the conjugation reaction, the formation of the conjugate can be confirmed, and the percentage of successful conjugation can often be quantified. SEC is also a valuable tool for detecting and quantifying aggregation in both the starting material and the final conjugate product.

Table 3: Illustrative SEC Analysis for Conjugation Monitoring

| Analyte | Expected Hydrodynamic Radius | Typical Elution Volume (mL) |

| This compound | Small | 15.2 |

| Target Protein (e.g., Antibody) | Large | 8.5 |

| Protein-PEG Conjugate | Very Large | 7.8 |

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is commonly used to assess purity. In RP-HPLC, the separation is based on the hydrophobic/hydrophilic interactions between the analyte and the stationary phase.

This method can effectively separate the target compound from non-polar or more polar impurities. The high sensitivity and accuracy of HPLC make it suitable for quality control purposes. When coupled with advanced detection methods like mass spectrometry (HPLC-MS), it becomes a powerful tool for characterization. HPLC-MS allows for the confirmation of the molecular weight of the parent molecule and provides definitive structural information about its conjugates, confirming the successful covalent linkage to other molecules. The progress of a conjugation reaction can be monitored over time by observing the decrease of the starting material peak and the appearance of the product peak.

Table 4: Example of Purity Assessment by HPLC

| Peak Number | Retention Time (min) | Identity | Area % |

| 1 | 2.5 | Starting Material Impurity | 0.8 |

| 2 | 4.1 | This compound | 98.5 |

| 3 | 5.8 | Dimer Impurity | 0.7 |

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC) is a subset of size-exclusion chromatography that is specifically used for the characterization of polymers, often employing organic mobile phases. GPC is a critical tool for characterizing the PEG oligomer components of this compound.

The technique provides crucial information about the molecular weight distribution of the polymer chains. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a discrete PEG compound like this compound, the PDI is expected to be very low (close to 1.0), indicating a highly uniform and well-defined molecular weight, rather than a broad distribution typical of polymers. GPC ensures that the PEG linker meets the precise length and uniformity specifications required for its intended application.

Table 5: Typical GPC Parameters for a Well-Defined Oligomer

| Parameter | Description | Typical Value for this compound |

| Mw | Weight-Average Molecular Weight | ~530.6 Da |

| Mn | Number-Average Molecular Weight | ~530.6 Da |

| PDI (Mw/Mn) | Polydispersity Index | ≤ 1.05 |

Mass Spectrometry for Precise Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical tool for the detailed characterization of complex molecules like this compound and its bioconjugates. walshmedicalmedia.com It provides precise information on molecular weight, purity, and structural integrity, which is critical for confirming the identity of the linker and verifying successful conjugation to proteins or other molecules of interest. walshmedicalmedia.comenovatia.com The heterogeneity inherent in PEGylated compounds makes MS particularly valuable for assessing the distribution of PEG units and identifying any modifications or degradation products. walshmedicalmedia.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for analyzing PEGylated molecules, including linkers like this compound and its conjugates. walshmedicalmedia.com ESI is a soft ionization method that generates multiply charged ions from intact molecules in solution with minimal fragmentation. enovatia.com This is particularly advantageous for large, non-volatile, and thermally labile molecules such as PEGylated proteins. soton.ac.uk

When analyzing this compound or its conjugates, the sample is introduced in solution into the ESI source. The application of a high voltage generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions with multiple charges. enovatia.com The resulting ESI mass spectrum displays a series of peaks, each representing the same molecule with a different number of charges (a charge state distribution). enovatia.com

A key challenge in ESI-MS of PEGylated compounds is the spectral complexity arising from the charge state distribution and the polydispersity of the PEG chains. walshmedicalmedia.com However, since this compound is a discrete PEG (dPEG®) compound, it has a single, well-defined molecular weight (530.6 g/mol ), which simplifies the spectrum compared to traditional, polydisperse PEG polymers. enovatia.combroadpharm.com For the linker itself, ESI-MS can confirm its exact molecular weight and purity. For its conjugates, the mass spectrum becomes more complex, but deconvolution algorithms can be used to process the multiple charge state peaks and calculate the uncharged molecular mass of the intact conjugate. enovatia.com This allows for precise determination of the number of linker molecules attached to a biomolecule.

| Ion Species | Formula | Theoretical m/z | Ionization Mode |

|---|---|---|---|

| [M+H]⁺ | C₂₂H₄₃O₁₂S⁺ | 531.6 | Positive |

| [M+Na]⁺ | C₂₂H₄₂O₁₂SNa⁺ | 553.6 | Positive |

| [M+K]⁺ | C₂₂H₄₂O₁₂SK⁺ | 569.7 | Positive |

| [M-H]⁻ | C₂₂H₄₁O₁₂S⁻ | 529.6 | Negative |

| [M+Cl]⁻ | C₂₂H₄₂O₁₂SCl⁻ | 565.1 | Negative |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another key technique for the analysis of PEG-containing compounds. It is particularly well-suited for determining the molecular weight and heterogeneity of polymers and their conjugates. walshmedicalmedia.com In MALDI-TOF MS, the analyte is co-crystallized with an excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample spot, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase, primarily as singly charged ions ([M+H]⁺ or [M+Na]⁺). nih.gov The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for precise mass determination.

For this compound, MALDI-TOF MS provides a straightforward method to verify its molecular weight and assess its purity. A key advantage of MALDI is its relative tolerance to complex mixtures and buffers compared to ESI-MS. When analyzing conjugates, MALDI-TOF MS can readily determine the degree of modification (i.e., the number of linker molecules attached to a protein) by observing the mass shift between the unconjugated and conjugated species. walshmedicalmedia.com The resulting spectrum for a conjugate often shows a distribution of peaks, each corresponding to a different number of attached linkers, providing information on the conjugation efficiency and product distribution. bruker.com

The choice of matrix is critical for successful MALDI analysis of PEGylated compounds. semanticscholar.orgmdpi.com The matrix must effectively co-crystallize with the analyte and facilitate its ionization.

| Matrix | Abbreviation | Typical Analytes | Laser Wavelength |

|---|---|---|---|

| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, small proteins, PEG polymers | 337 nm, 355 nm |

| Sinapinic acid | SA | Proteins (>10,000 Da), glycoproteins | 337 nm, 355 nm |

| 2,5-Dihydroxybenzoic acid | DHB | Peptides, proteins, carbohydrates, PEG polymers | 337 nm, 355 nm |

| Dithranol | - | Synthetic polymers | 337 nm, 355 nm |

Tandem Mass Spectrometry (MS/MS) for Linker Cleavage and Degradation Product Identification

Tandem Mass Spectrometry (MS/MS) is a multi-stage process used for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound or a fragment from a larger conjugate) is selected, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting product ions are mass-analyzed. nih.gov This provides detailed structural information about the precursor ion, allowing for the identification of specific chemical bonds and functional groups.

For this compound, MS/MS is crucial for confirming the linker's structure and identifying sites of cleavage or degradation. The fragmentation of PEG chains follows predictable pathways, typically involving the cleavage of C-O and C-C bonds along the ethylene glycol backbone. This results in a characteristic series of fragment ions separated by 44 Da (the mass of an ethylene oxide unit, -CH₂CH₂O-). nih.govnih.gov

Analysis of the fragmentation pattern can precisely locate the thioether linkage (-S-) within the PEG chain. Furthermore, MS/MS is invaluable for studying the stability of conjugates. By analyzing conjugates that have been subjected to forced degradation (e.g., chemical or thermal stress), MS/MS can identify the specific bonds that have cleaved and characterize the resulting degradation products. nih.gov This information is vital for understanding the stability profile of the linker in different environments.

| Fragmentation Pathway | Description | Expected Fragment Ion Series (m/z) |

|---|---|---|

| PEG Chain Cleavage | Consecutive loss of ethylene oxide units from the precursor ion. | Series of peaks separated by 44.03 Da |

| Thioether Bond Cleavage | Fragmentation at the C-S bonds flanking the sulfur atom. | Ions corresponding to the Acid-PEG4-thiol fragment and the PEG4-Acid fragment. |

| Carboxylic Acid Loss | Loss of CO₂ (44.00 Da) or H₂O (18.01 Da) from the terminal acid groups. | [M+H-H₂O]⁺, [M+H-CO₂]⁺ |

Quantitative Assays for Conjugation Efficiency and Stability Assessment

Quantitative assays are essential for determining the efficiency of the conjugation reaction and assessing the stability of the resulting this compound conjugates over time. These assays provide critical data for process optimization and quality control. Methods often rely on chromatography, mass spectrometry, or spectroscopy to separate and quantify the conjugated species, unconjugated biomolecules, and free linker.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for quantitative analysis. nih.gov By coupling the separation power of HPLC with the sensitive and specific detection of MS, it is possible to quantify the different species in a reaction mixture. For example, size-exclusion chromatography (SEC) or reversed-phase chromatography (RPC) can separate the larger conjugate from the smaller, unconjugated protein or molecule. The integrated peak areas from the chromatogram, often monitored by UV absorbance or by the mass spectrometer, are used to calculate the percentage of conjugated product, thereby determining the conjugation efficiency.

Stability assessment involves incubating the purified conjugate under various stress conditions (e.g., different pH values, temperatures, or in biological matrices like plasma) and monitoring its integrity over time. nih.gov LC-MS methods can be used to quantify the amount of intact conjugate remaining and to identify and quantify any degradation products, such as cleaved linker or dissociated payload. nih.gov Spectroscopic methods, such as ELISA (Enzyme-Linked Immunosorbent Assay), can be employed to assess whether the biological activity of the conjugated protein is maintained, which is an indirect measure of stability. griffith.edu.au

| Method | Principle | Information Obtained | Typical Application |

|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity, quantification of conjugate vs. unconjugated species. | Conjugation efficiency, stability studies. |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Quantification of aggregates, conjugate, and fragments. | Purity assessment, stability monitoring. |

| Quantitative LC-MS/MS | Separation followed by mass-based quantification of specific precursor/product ion transitions. | Absolute quantification of conjugate and degradation products in complex matrices. | Pharmacokinetic studies, stability in biological fluids. nih.gov |

| ELISA | Immunoassay using specific antibodies to detect the conjugated protein. | Quantification of functionally active conjugate. | Assessment of biological activity post-conjugation. griffith.edu.au |

Electrochemical Methods for Thioether Oxidation State Analysis

The thioether (-S-) group in the this compound linker is susceptible to oxidation, primarily to sulfoxide (B87167) (-SO-) and then to sulfone (-SO₂-). This oxidation can potentially alter the linker's physical properties, such as its solubility and conformation, and may impact the stability and efficacy of its conjugates. acs.org Electrochemical methods provide a sensitive means to study these redox processes. rsc.org

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the oxidation of thioethers. In a CV experiment, the potential applied to an electrode is swept linearly in the forward and reverse directions, and the resulting current is measured. For a thioether-containing compound, an anodic peak will be observed at a potential corresponding to its oxidation to a sulfoxide radical cation. nih.gov The potential at which this peak occurs provides information about the ease of oxidation of the thioether group. Further oxidation to the sulfone may be observed at higher potentials.

By studying the electrochemical behavior of this compound, researchers can determine its oxidation potential. This data is valuable for predicting its stability in the presence of oxidative species and for developing formulation strategies to minimize unwanted degradation. nih.gov These methods can also be used as a quality control tool to detect the presence of oxidized impurities in a sample of the linker or its conjugates. While direct electrochemical data for this compound is not widely published, analysis of similar thioether-containing molecules provides insight into the expected behavior. rsc.orgnih.gov The oxidation process is generally irreversible, and the potential is influenced by the solvent, pH, and the molecular structure surrounding the sulfur atom. rsc.org

| Technique | Principle | Information Gained for this compound |

|---|---|---|

| Cyclic Voltammetry (CV) | Measures the current response to a linearly cycled potential sweep. | Determination of oxidation potentials (thioether to sulfoxide, sulfoxide to sulfone). Assessment of redox stability. |

| Differential Pulse Voltammetry (DPV) | Measures current just before and after a potential pulse, enhancing sensitivity. | More sensitive detection and quantification of low levels of the linker or its oxidized forms. |

| Controlled Potential Electrolysis | Maintains a constant potential to quantitatively oxidize the analyte. | Preparation of oxidized standards (sulfoxide, sulfone) for characterization; determination of the number of electrons involved in the oxidation. |

Theoretical and Computational Approaches to Peg Thioether Linker Design

Molecular Dynamics Simulations for Conformational Flexibility and Ligand Binding

Molecular Dynamics (MD) simulations are a powerful computational method for understanding the atomic-level details of molecular structure, dynamics, and interactions over time. nih.govresearchgate.net For a linker like Acid-PEG4-S-PEG4-Acid, MD simulations provide crucial insights into its conformational flexibility, which is a key determinant of its function in bringing two different molecular entities (e.g., a target protein and an E3 ligase) into proximity. computabio.comresearchgate.net

| Simulation Parameter | Description | Typical Finding for Short PEG Chains |

|---|---|---|

| Radius of Gyration (Rg) | A measure of the polymer chain's compactness. | Indicates a flexible, non-globular structure that fluctuates over time. |

| End-to-End Distance | The distance between the two ends of the PEG chain. | Shows a broad distribution of values, confirming high conformational flexibility. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | High SASA values are typical, reflecting the hydrophilic nature and dynamic motion of the PEG chain. nih.gov |

| Hydrogen Bonding | Analysis of hydrogen bonds between PEG oxygens and water molecules. | Extensive hydrogen bonding with water contributes to the linker's high solubility and biocompatibility. acs.org |

Quantum Chemical Calculations for Reactive Site Analysis

While MD simulations excel at predicting molecular motion, quantum chemical calculations provide a deeper understanding of electronic structure and chemical reactivity. computabio.com For this compound, these calculations are focused on the terminal carboxylic acid groups, which are the reactive sites for conjugation. nanocs.net

Quantum calculations, often using Density Functional Theory (DFT), can precisely determine several key properties of the carboxylic acid groups. mdpi.com These include the partial atomic charges on the carbonyl carbon and hydroxyl oxygen, the molecular electrostatic potential (MEP), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This analysis is crucial for predicting the reactivity of the carboxyl groups towards nucleophiles, such as the amine groups on a protein's lysine (B10760008) residues. biochempeg.com

Furthermore, these calculations can model the reaction mechanism of amide bond formation, which typically involves activation of the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). biochempeg.com By calculating the energy barriers for these reaction steps, chemists can select the most efficient conjugation conditions. nih.gov

| Calculated Property | Significance for Reactivity | Application in Linker Design |

|---|---|---|

| Partial Atomic Charge | The positive charge on the carbonyl carbon indicates its electrophilicity and susceptibility to nucleophilic attack. youtube.com | Helps in comparing the intrinsic reactivity of the linker with other functional groups. |

| Molecular Electrostatic Potential (MEP) | Maps the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. mdpi.com | Visually identifies the most likely sites for nucleophilic and electrophilic attack. |

| Acidity Constant (pKa) | Predicts the ionization state of the carboxylic acid at a given pH, which affects its reactivity. | Guides the selection of optimal pH conditions for conjugation reactions. |

| Reaction Energy Profile | Calculates the energy changes during the activation and conjugation reaction. | Aids in optimizing reaction conditions and selecting the most effective coupling agents. |

Predictive Modeling of Conjugation Yields and Product Heterogeneity

A significant challenge in using a homobifunctional linker like this compound is controlling the reaction to achieve the desired product while minimizing heterogeneity (e.g., mixtures of unreacted, mono-conjugated, and di-conjugated species). Predictive modeling, which integrates kinetic principles with structural data, offers a powerful tool to address this challenge. nih.gov

These models can simulate the progress of a conjugation reaction over time. Inputs to the model include the concentrations of the linker and the target molecule (e.g., a protein), the reaction pH and temperature, and the intrinsic reactivity of the specific sites on the target. The model can then predict the distribution of different product species, or "PEGmers," as a function of time. By running multiple simulations with varying conditions, researchers can identify an optimal set of parameters to maximize the yield of the desired conjugate and simplify subsequent purification steps. This data-driven approach moves bioconjugation from a trial-and-error process to a more predictable and streamlined science.

In Silico Design for Novel Linker Architectures